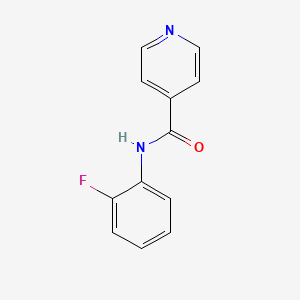

N-(2-fluorophenyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

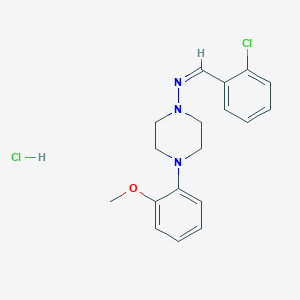

N-(2-fluorophenyl)isonicotinamide (FNI) is a chemical compound that has been studied extensively for its potential applications in scientific research. FNI is a derivative of isonicotinamide, which is a well-known and widely used compound in the field of medicinal chemistry. FNI has been found to have a variety of interesting properties, including its ability to inhibit certain enzymes and its potential as a tool for studying cellular signaling pathways.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Fluorinated compounds often play a crucial role in drug discovery. Researchers have explored the synthesis and biological activity of N-(2-fluorophenyl)pyridine-4-carboxamide derivatives. These studies aim to identify potential drug candidates with improved properties, such as enhanced bioavailability, metabolic stability, and target specificity .

Anti-Inflammatory Agents

In recent research, N-(2-fluorophenyl)pyridine-4-carboxamide analogs have been evaluated for their anti-inflammatory effects. Specifically, some derivatives demonstrated potent inhibitory activity against tumor necrosis factor-alpha (TNF-α) generation, which is associated with inflammation. These findings highlight the compound’s potential as an anti-inflammatory agent .

Radiopharmaceuticals and Imaging Agents

Fluorine-18 (^18F)-substituted pyridines are of interest in nuclear medicine and positron emission tomography (PET) imaging. Researchers have explored synthetic routes to prepare ^18F-labeled pyridines, including N-(2-fluorophenyl)pyridine-4-carboxamide. These compounds serve as potential imaging agents for various biological applications, aiding in disease diagnosis and monitoring .

Agrochemicals and Crop Protection

Fluorine-containing substituents are commonly incorporated into lead structures for agrochemicals. While not specific to N-(2-fluorophenyl)pyridine-4-carboxamide, the general trend is to enhance the physical, biological, and environmental properties of agricultural products by introducing fluorine atoms. This modification strategy has led to the commercialization of various fluorinated compounds as active ingredients in pesticides and herbicides .

Materials Science and Organic Electronics

Fluorinated aromatic compounds find applications in materials science. Researchers explore their use in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). While N-(2-fluorophenyl)pyridine-4-carboxamide itself may not be a prominent player, its fluorinated derivatives could contribute to the development of novel materials with desirable electronic properties .

Catalysis and Synthetic Chemistry

Fluorinated pyridines, including N-(2-fluorophenyl)pyridine-4-carboxamide, can serve as ligands in transition metal-catalyzed reactions. These ligands influence the reactivity and selectivity of catalytic processes. Researchers investigate their use in cross-coupling reactions, C-H activation, and other transformations. The electron-withdrawing effect of fluorine enhances the stability of metal complexes, making these ligands valuable in synthetic chemistry .

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors

Mode of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities are typically the result of the compound interacting with its targets, leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been found to influence a variety of pathways, often resulting in therapeutic effects

Result of Action

Related compounds have been found to exhibit a range of biological activities, suggesting that n-(2-fluorophenyl)pyridine-4-carboxamide may also have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

N-(2-fluorophenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKAYFAGFAAAHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)pyridine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(5-methyl-2-furyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5529697.png)

![3-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)piperidin-3-ol](/img/structure/B5529706.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,4-dimethoxybenzamide](/img/structure/B5529713.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-1-oxaspiro[4.5]dec-3-ylacetamide](/img/structure/B5529732.png)

![(1S*,5R*)-3-benzoyl-6-(4,4,4-trifluorobutanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5529736.png)

![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5529752.png)

![6,7-diethoxy-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5529757.png)

![N,N-dimethyl-2-{[(3-pyridin-4-ylpropanoyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5529808.png)

![1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5529819.png)